molecular formula C28H45NO5S B12820578 (4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate

(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate

Cat. No.: B12820578
M. Wt: 507.7 g/mol
InChI Key: KPVIXBKIJXZQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the Unique Ingredient Identifier (UNII) 21904A5386 is known as Lefamulin. Lefamulin is a pleuromutilin antibiotic used primarily for the treatment of community-acquired bacterial pneumonia. It is a semi-synthetic derivative of pleuromutilin, a natural antibiotic produced by the fungus Pleurotus mutilus .

Preparation Methods

Lefamulin is synthesized through a series of chemical reactions starting from ®-(+)-3-cyclohexenecarboxylic acid. The synthetic route involves multiple steps, including esterification, reduction, and cyclization reactions. Industrial production methods for Lefamulin typically involve large-scale chemical synthesis in controlled environments to ensure high purity and yield .

Chemical Reactions Analysis

Lefamulin undergoes various chemical reactions, including:

    Oxidation: Lefamulin can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in Lefamulin, potentially altering its biological activity.

    Substitution: Lefamulin can undergo substitution reactions where one functional group is replaced by another, often using common reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lefamulin has a wide range of scientific research applications, including:

Mechanism of Action

Lefamulin exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome’s 50S subunit, preventing the correct positioning of transfer RNA and thus inhibiting the formation of peptide bonds. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Lefamulin is unique among pleuromutilin antibiotics due to its semi-synthetic nature and its specific binding mechanism. Similar compounds include:

    Retapamulin: Another pleuromutilin antibiotic used topically for skin infections.

    Tiamulin: Used in veterinary medicine to treat respiratory infections in animals.

    Valnemulin: Also used in veterinary medicine, particularly for swine dysentery.

Lefamulin’s uniqueness lies in its systemic use for treating human bacterial infections, particularly pneumonia, and its novel mechanism of action that targets resistant bacteria .

Properties

IUPAC Name

(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVIXBKIJXZQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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